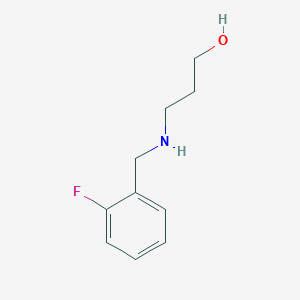

3-(2-Fluoro-benzylamino)-propan-1-ol

説明

3-(2-Fluoro-benzylamino)-propan-1-ol is an organic compound that features a benzylamine moiety substituted with a fluorine atom at the ortho position and a propanol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-benzylamino)-propan-1-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2-fluorobenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-Fluoro-benzylamino)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoro-benzylamino)-propanone.

Reduction: Formation of 3-(2-Fluoro-benzylamino)-propan-1-amine.

Substitution: Formation of various substituted benzylamine derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

3-(2-Fluoro-benzylamino)-propan-1-ol serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Synthetic Routes:

The synthesis typically involves the reaction of 2-fluorobenzylamine with propanol derivatives. A common method is reductive amination using 2-fluorobenzaldehyde and 3-aminopropanol, facilitated by reducing agents such as sodium cyanoborohydride under mild conditions.

Biological Applications

Biochemical Probes:

Research indicates that this compound can interact with specific enzymes or receptors, making it a candidate for biochemical probing. Its fluorine atom enhances binding affinity through electrostatic interactions, while the benzylamine moiety contributes to hydrogen bonding.

Therapeutic Potential:

The compound has been explored for its therapeutic properties, particularly as a precursor in drug development. Its interactions with biological systems suggest potential applications in treating various diseases, although specific therapeutic uses are still under investigation .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to undergo various transformations allows for the creation of tailored compounds for specific applications.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with monoamine oxidase B (MAO-B). The compound exhibited significant inhibition activity, suggesting its potential as a therapeutic agent in neurodegenerative diseases like Parkinson's disease .

Case Study 2: Drug Development

Research highlighted the compound's role as a precursor in synthesizing novel drug candidates aimed at treating mood disorders. The findings indicated that modifications to the benzylamine structure could lead to enhanced pharmacological effects .

作用機序

The mechanism of action of 3-(2-Fluoro-benzylamino)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong electrostatic interactions. Additionally, the benzylamine moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

類似化合物との比較

Similar Compounds

2-Fluoro-benzylamine: Lacks the propanol group but shares the benzylamine and fluorine substitution.

3-(2-Chloro-benzylamino)-propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

3-(2-Fluoro-phenylamino)-propan-1-ol: Similar structure but with a phenylamino group instead of benzylamino.

Uniqueness

3-(2-Fluoro-benzylamino)-propan-1-ol is unique due to the presence of both the fluorine atom and the propanol group, which can enhance its chemical reactivity and biological activity. The fluorine atom can increase the compound’s stability and lipophilicity, while the propanol group can provide additional functionalization opportunities.

生物活性

3-(2-Fluoro-benzylamino)-propan-1-ol, a compound with the CAS number 436087-21-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated benzyl group attached to a propanol backbone, which is critical for its biological activity.

1. Monoamine Oxidase Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant inhibitory activity against monoamine oxidase B (MAO-B). For instance, modifications in the benzyl position can enhance MAO-B inhibition, with some derivatives showing IC50 values as low as 21 nM . This suggests that this compound may also possess similar inhibitory properties, potentially making it useful in treating neurodegenerative disorders like Parkinson's disease.

2. Antimicrobial Activity

Research on related compounds has demonstrated notable antibacterial and antifungal activities. For example, certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound’s antimicrobial efficacy is limited, its structural similarity to active compounds suggests potential antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect | Reference |

|---|---|---|

| Fluorine substitution | Increased MAO-B inhibition | |

| Benzyl group variations | Altered antibacterial potency | |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

These modifications highlight the importance of functional groups in determining the compound's biological activity.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of fluorinated benzyl derivatives similar to this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of propanol amines were tested against a panel of bacterial strains. The findings revealed that certain structural features significantly enhanced antibacterial activity, which could be extrapolated to predict the efficacy of this compound against similar pathogens .

特性

IUPAC Name |

3-[(2-fluorophenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZITGRUQAOIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389973 | |

| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-21-7 | |

| Record name | 3-[[(2-Fluorophenyl)methyl]amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。